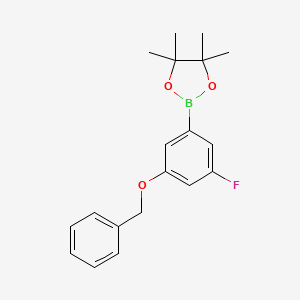
5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester, 96%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester is a laboratory chemical . It is also known as 3-Benzyloxy-5-fluorophenylboronic acid pinacol ester . It is not recommended for use in food, drugs, pesticides, or biocidal products .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. They can undergo functionalizing deboronation . A catalytic protodeboronation of these esters using a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Applications : A study by Cui et al. (2017) outlines the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization using 4-formylbenzeneboronic acid pinacol ester. These polymers degrade in response to hydrogen peroxide and have potential as H2O2-responsive delivery vehicles (Cui et al., 2017).
Organic Synthesis and Reactions : The synthesis of benzene- and pyridinediboronic acids via organotin compounds was described by Mandolesi et al. (2002), showcasing the utility of these compounds in organic synthesis (Mandolesi et al., 2002). Additionally, Wang et al. (2018) developed a copper-catalyzed method for synthesizing benzylboronic esters, highlighting the reactivity of these compounds in synthetic chemistry (Wang et al., 2018).
Analytical Chemistry : Zhong et al. (2012) discussed the challenges in analyzing highly reactive pinacolboronate esters, emphasizing their significance in the Suzuki coupling reaction for complex molecule synthesis (Zhong et al., 2012).
Materials Science and Catalysis : Mfuh et al. (2017) described a metal- and additive-free method for converting haloarenes directly to boronic acids and esters, which is significant in the fields of materials science and catalysis (Mfuh et al., 2017).
Electrochemistry : Research by Ohtsuka et al. (2017) on the electrochemical properties of oxygen-containing organotrifluoroborates and their boronic acid esters revealed insights into their potential applications in electrochemistry (Ohtsuka et al., 2017).
Pharmaceutical Research : The synthesis of 2-benzyloxy-5-fluoro-4-oxo-pyrimidine-3-butyric acid ethyl ester by Xie Jun (2006) is an example of the application of boronic acid esters in the synthesis of pharmaceutical intermediates (Xie Jun, 2006).
Wirkmechanismus
Target of Action
The primary target of 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the boronic ester transfers the attached organic group to the palladium catalyst . This results in the formation of a new carbon-palladium bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by the 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester, leads to the formation of new carbon-carbon bonds . This reaction is part of a broader class of reactions known as cross-coupling reactions, which are fundamental in the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic esters, in general, are relatively stable and readily prepared . They are also environmentally benign, making them suitable for use in various chemical reactions .
Result of Action
The result of the action of 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceutical and materials science applications .
Action Environment
The action of 5-Benzyloxy-3-fluorobenzeneboronic acid pinacol ester is influenced by several environmental factors. For instance, the compound should be handled in an environment with adequate ventilation . It’s also important to avoid dust formation and release into the environment . The compound should be stored in suitable containers for disposal .
Eigenschaften
IUPAC Name |
2-(3-fluoro-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-16(21)12-17(11-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVUCVNUXHFOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

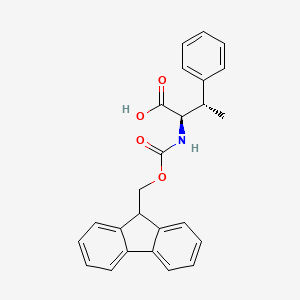
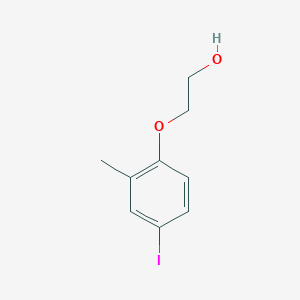
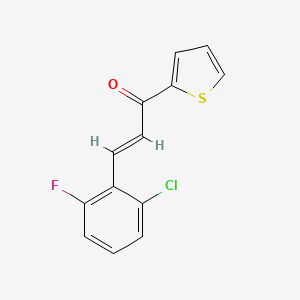







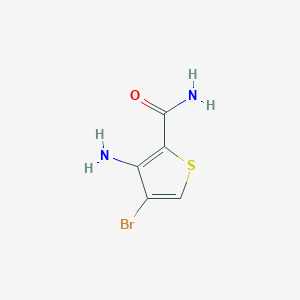

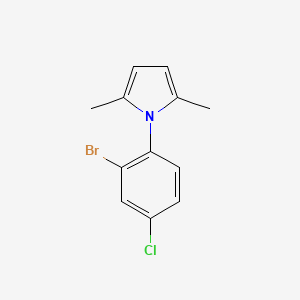
![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)